A Comprehensive Guide to the Nomenclature and Chemical Identifiers of 1-(4-Bromophenyl)cyclopropanecarbonitrile
A Comprehensive Guide to the Nomenclature and Chemical Identifiers of 1-(4-Bromophenyl)cyclopropanecarbonitrile
Abstract
In the fields of medicinal chemistry, process development, and materials science, precision in communication is paramount. The unambiguous identification of chemical entities is the foundation upon which reproducible and reliable research is built. This technical guide provides a comprehensive overview of the nomenclature and standardized identifiers for the compound 1-(4-Bromophenyl)cyclopropanecarbonitrile. We will dissect its systematic IUPAC name, list common synonyms encountered in literature and commerce, and detail the critical role of universal chemical identifiers such as the CAS Registry Number and InChIKey. This document serves as an essential reference for researchers, chemists, and procurement specialists to ensure accuracy in sourcing, documentation, and scientific reporting.
Introduction: The Need for Unambiguous Identification
1-(4-Bromophenyl)cyclopropanecarbonitrile is a bifunctional synthetic building block of significant interest. Its structure, featuring a reactive nitrile group, a stable cyclopropyl scaffold, and a versatile bromophenyl moiety, makes it a valuable precursor for the synthesis of complex molecular architectures. The bromine atom, in particular, serves as a chemical handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of further complexity.
However, like many chemical compounds, it is known by several different names. This variability can lead to confusion in patent literature, procurement processes, and experimental write-ups. Relying solely on a name can result in costly errors, from ordering the incorrect reagent to misinterpreting synthetic pathways. This guide addresses this challenge by providing a definitive resource for the compound's various appellations and, more importantly, its unique, immutable identifiers.
Systematic (IUPAC) Nomenclature: A Deconstruction
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that any given structure has a single, universally understood name.[1][2] The preferred IUPAC name for this compound is 1-(4-bromophenyl)cyclopropane-1-carbonitrile .[3][4]
Let's deconstruct this name to understand the logic behind it:
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Parent Structure: cyclopropane - This indicates the core of the molecule is a three-membered carbon ring.
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Principal Functional Group: carbonitrile - The -C≡N group is the highest-priority functional group present, lending its name as the suffix to the parent structure.[2]
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Position of the Functional Group: cyclopropane-1-carbonitrile - The "1" specifies that the carbonitrile group is attached to carbon-1 of the cyclopropane ring.
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Substituent Group: (4-bromophenyl) - This describes the other group attached to the cyclopropane ring.
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phenyl: A benzene ring attached as a substituent.
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bromo: A bromine atom is attached to the phenyl ring.
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4-: This locant specifies that the bromine atom is at the para position of the phenyl ring, relative to its point of attachment to the cyclopropane.
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Position of the Substituent: 1-(4-bromophenyl) - This initial "1" indicates that the 4-bromophenyl group is attached to the same carbon atom (carbon-1) of the cyclopropane ring as the carbonitrile group.
The following diagram illustrates the logical construction of the IUPAC name.
Caption: Logical breakdown of the IUPAC name for the target compound.
Common Synonyms and Index Names
While the IUPAC name is systematic, several other names are commonly used in commercial and laboratory settings. It is crucial for researchers to recognize these variants.
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1-(4-Bromophenyl)Cyclopropanecarbonitrile : This is the most common and widely accepted name, differing from the strict IUPAC name only by the omission of the "-1-" locant for the carbonitrile, as its position is unambiguous in this structure.[3][5]
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1-(4-Bromophenyl)-1-cyanocyclopropane : This synonym replaces "carbonitrile" with "cyano," which is another valid way to name the nitrile group, particularly when it is treated as a substituent.[6]
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1-(4-Bromophenyl)-1-cyclopropanecarbonitrile : A slight variation in spacing and hyphenation.[6]
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Cyclopropanecarbonitrile, 1-(4-bromophenyl)- : This inverted format is often used for indexing in chemical catalogs and databases to group compounds by their parent structure.[6]
Universal Chemical Identifiers: The Gold Standard for Accuracy
Names can be ambiguous, but chemical identifiers are designed to be unique. For absolute certainty in identification, researchers should always rely on and report these standardized codes.
| Identifier Type | Value | Significance & Use Case |
| CAS Registry Number | 124276-67-1[3][4][6] | A unique numerical identifier assigned by the Chemical Abstracts Service. It is the most common and reliable identifier used in regulatory documents, safety data sheets, and for searching chemical databases and supplier catalogs. |
| Molecular Formula | C10H8BrN[3][4] | Provides the elemental composition of the molecule. Essential for mass spectrometry and elemental analysis calculations. |
| Molecular Weight | 222.08 g/mol [3] | The mass of one mole of the substance. Critical for converting between mass and moles in experimental procedures. |
| InChIKey | BWPZBXQENXGRQV-UHFFFAOYSA-N[3][4][6] | A fixed-length (27-character) hash of the InChI string. Designed for easy and reliable searching of chemical structures in databases and on the web. It is the digital equivalent of a chemical fingerprint. |
| Canonical SMILES | N#CC1(C2=CC=C(Br)C=C2)CC1 | A line notation for describing chemical structures. Useful for computational chemistry applications and as a machine-readable structure input. |
| PubChem CID | 2795273[3] | The unique identifier for this compound within the NIH's PubChem database, a major public resource for chemical information. |
| MDL Number | MFCD01314308 | A unique identifier used in the Molecular Design Limited (MDL) database, now part of BIOVIA, and commonly found in supplier catalogs like Sigma-Aldrich. |
Protocol for Experimental Identity Confirmation
Upon receiving a sample purporting to be 1-(4-Bromophenyl)cyclopropanecarbonitrile, a scientist must perform due diligence to confirm its identity and purity. The following workflow outlines a standard, self-validating system for this purpose.
Objective: To confirm the chemical structure and identity of a supplied sample.
Methodology:
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Documentation Cross-Reference:
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Verify that the CAS Number (124276-67-1) on the supplier's Certificate of Analysis (CoA) and the container label matches the intended reagent.
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Note the reported purity and any analytical techniques used by the supplier.
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Physical Characterization:
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Appearance: The compound should be a solid at room temperature.
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Melting Point: Measure the melting point of the sample. It should be consistent with the literature value of approximately 84°C.[6] A broad melting range may indicate impurities.
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Spectroscopic & Spectrometric Analysis:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Expected Signals: Two doublets in the aromatic region (approx. 7.2-7.6 ppm) characteristic of a 1,4-disubstituted benzene ring. Two multiplets in the aliphatic region (approx. 1.2-1.8 ppm) corresponding to the diastereotopic protons of the cyclopropane ring.
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Purpose: Confirms the carbon backbone, the substitution pattern on the aromatic ring, and the presence of the cyclopropyl group.
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IR (Infrared) Spectroscopy:
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Expected Signals: A sharp, strong absorption band around 2230-2250 cm⁻¹ characteristic of a C≡N (nitrile) stretch.
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Purpose: Provides definitive evidence for the presence of the nitrile functional group.
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Expected Mass: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z ≈ 222.99 and 224.99.
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Isotopic Pattern: The characteristic bromine isotope pattern (⁷⁹Br and ⁸¹Br) will result in two peaks of nearly equal intensity (~1:1 ratio), separated by 2 Da.
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Purpose: Confirms the molecular weight and the presence of a single bromine atom. The chromatography component also provides an indication of purity.
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The diagram below outlines this validation workflow.
Caption: Experimental workflow for the identity confirmation of a chemical sample.
Conclusion
While the name 1-(4-Bromophenyl)cyclopropanecarbonitrile is widely used, it is one of several synonyms for a single, specific chemical structure. To ensure absolute clarity and avoid ambiguity in research, development, and manufacturing, it is imperative that professionals rely on universal identifiers. The CAS Registry Number 124276-67-1 and the InChIKey BWPZBXQENXGRQV-UHFFFAOYSA-N serve as the definitive, unambiguous labels for this compound. Adopting the practice of using these identifiers in all formal documentation is a critical step towards enhancing scientific reproducibility and integrity.
References
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PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Synthonix, Inc. (n.d.). 1-(4-Bromophenyl)cyclopentane-1-carbonitrile. Retrieved from [Link]
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Molekula. (n.d.). 1-(4-BROMOPHENYL)CYCLOPROPANE-1-CARBONITRILE | CAS 124276-67-1. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 1-(4-Bromophenyl)cyclopropanecarbonitrile. Retrieved from [Link]
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Siyavula. (n.d.). IUPAC naming and formulae. Retrieved from [Link]
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Lye, O. (n.d.). IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks. Retrieved from [Link]
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